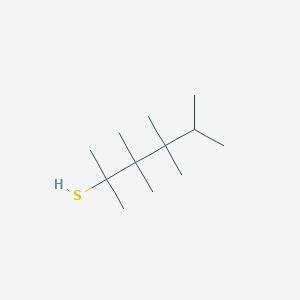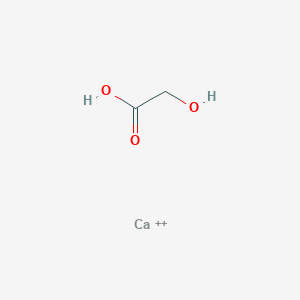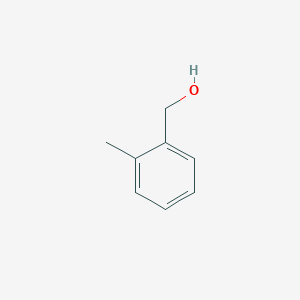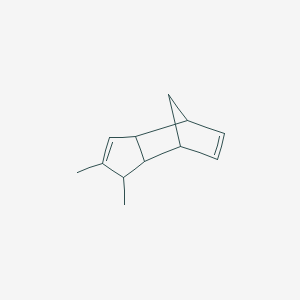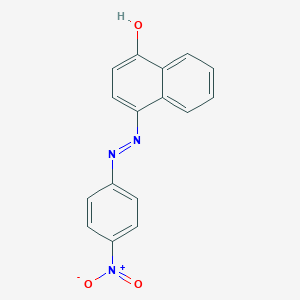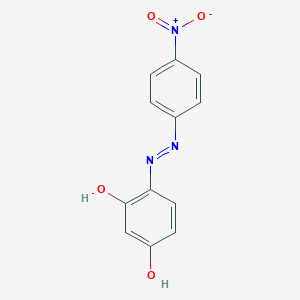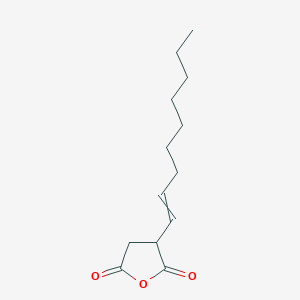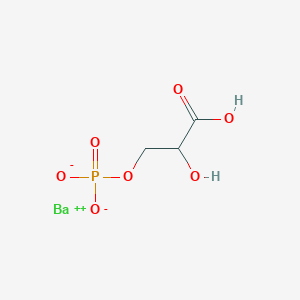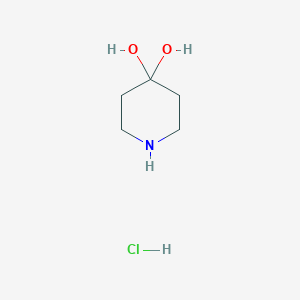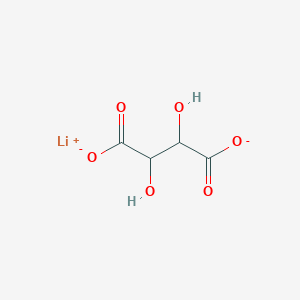
Dilithium tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium tartrate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a salt of lithium and tartaric acid, and its chemical formula is Li2C4H4O6. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research.
作用机制
The mechanism of action of dilithium tartrate is not well understood. However, it is believed to interact with various receptors and enzymes in the body, leading to its observed biochemical and physiological effects. For example, this compound has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have anti-inflammatory, neuroprotective, and enzyme-modulating effects, as mentioned earlier. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the advantages of using dilithium tartrate in lab experiments is its unique properties. It is a lithium-containing compound, which makes it ideal for use in the synthesis of lithium-containing materials. Additionally, its observed biochemical and physiological effects make it a promising candidate for drug discovery and development.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity. Lithium compounds can be toxic in high doses, and this compound is no exception. Therefore, caution must be taken when handling this compound in the lab.
未来方向
There are several future directions for research on dilithium tartrate. One area of research is the synthesis of novel lithium-containing materials using this compound as a precursor. These materials can have various applications in energy storage and other electronic devices.
Another area of research is the development of this compound-based drugs for the treatment of neurological disorders. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound for scientific research. It has various applications in material science and biomedicine and exhibits unique biochemical and physiological effects. Although there are limitations to using this compound in lab experiments, its potential for drug discovery and development makes it a compound worth studying further.
合成方法
Dilithium tartrate can be synthesized by reacting lithium hydroxide with tartaric acid in water. The reaction produces a white powder that can be purified by recrystallization. The yield of the synthesis process is dependent on the purity of the starting materials and the reaction conditions.
科学研究应用
Dilithium tartrate has various applications in scientific research. One of the primary applications is in the field of material science, where it is used as a precursor for the synthesis of lithium-containing materials. These materials have unique properties, such as high electrical conductivity and low density, making them ideal for use in batteries and other electronic devices.
Another area of research where this compound has shown promise is in the field of biomedicine. It has been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential treatment for various neurological disorders, such as Alzheimer's and Parkinson's diseases. Furthermore, this compound has been shown to enhance the activity of certain enzymes, which can be beneficial in drug discovery and development.
属性
| 868-16-6 | |
分子式 |
C4H5LiO6 |
分子量 |
156.0 g/mol |
IUPAC 名称 |
lithium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Li/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |
InChI 键 |
ZPPPLBXXTCVBNC-ZVGUSBNCSA-M |
手性 SMILES |
[Li+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O |
规范 SMILES |
[Li+].C(C(C(=O)[O-])O)(C(=O)O)O |
| 868-16-6 | |
同义词 |
LiHC4H5O6.H2O, Butanedioic acid-2.3-dihydroxy monolithium sal |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






